Azepan-1-ylacetic acid hydrochloride

Histamine H3 Receptor Antagonists CNS Drug Discovery GPCR Ligands

This seven-membered azepane carboxylic acid building block outperforms six-membered piperidine analogs with Ki=18 nM at H3R (vs. 25 nM) and in vivo ED50=1.75 mg/kg (vs. 2.72 mg/kg). Delivers >2.5-fold AChE inhibition advantage and distinct antiproliferative activity in HCT116 colorectal cancer models. Azepane-betulin derivatives achieve 4–5× greater potency than doxorubicin against chemoresistant ovarian and colon lines. The carboxylic acid handle enables versatile conjugation for CNS-penetrant ligands, proteasome DUB inhibitors, and GCase chaperones targeting Gaucher disease. Purity ≥97%. For R&D use only.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
CAS No. 90204-70-9
Cat. No. B1518732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzepan-1-ylacetic acid hydrochloride
CAS90204-70-9
Molecular FormulaC8H16ClNO2
Molecular Weight193.67 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)CC(=O)O.Cl
InChIInChI=1S/C8H15NO2.ClH/c10-8(11)7-9-5-3-1-2-4-6-9;/h1-7H2,(H,10,11);1H
InChIKeyQGYTWDVBEFUSQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azepan-1-ylacetic Acid Hydrochloride (90204-70-9) Core Scaffold Properties and Research Building Block Applications


Azepan-1-ylacetic acid hydrochloride (CAS 90204-70-9) is a seven-membered nitrogen-containing heterocyclic carboxylic acid derivative with the molecular formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol . As a saturated azepane scaffold, it belongs to a class of compounds with recognized pharmaceutical significance, with over 20 azepane-based drugs having received FDA approval for diverse therapeutic indications [1]. The azepane linker serves as a key structural motif for efficient biological activity, enabling conformational flexibility and favorable hydrophobic interactions that distinguish it from smaller six-membered piperidine analogs . This compound is primarily utilized as a research building block and synthetic intermediate in medicinal chemistry programs, available commercially at purities typically ≥97% .

Ring Size Matters: Why 6-Membered Piperidine Analogs Cannot Substitute for 7-Membered Azepane Scaffolds


In-class substitution between six-membered piperidine and seven-membered azepane carboxylic acid derivatives is not chemically or pharmacologically straightforward due to fundamental differences in ring flexibility, steric profile, and hydrophobic interaction capacity [1]. Comparative studies demonstrate that azepane-containing compounds frequently outperform their piperidine analogs in target engagement, with documented improvements in binding affinity—for example, azepane derivatives achieving Ki values as low as 18 nM at the histamine H3 receptor compared to 25 nM for the corresponding piperidine analog [2]. The increased conformational freedom of the seven-membered ring enables distinct binding modes that cannot be replicated by more rigid six-membered scaffolds, a property that has driven the approval of over 20 FDA-approved azepane-based therapeutics across oncology, neurology, and anti-infective applications [3].

Quantitative Differentiation: Azepan-1-ylacetic Acid Hydrochloride vs. Piperidine and Azepane Analogs


Scaffold-Level Affinity Advantage: Azepane vs. Piperidine Core Rings in Histamine H3 Receptor Binding

In a direct structural comparison between azepane- and piperidine-containing biphenyloxy-alkyl derivatives, the azepane scaffold conferred superior binding affinity at the human histamine H3 receptor. Compound 13 (1-(6-(3-phenylphenoxy)hexyl)azepane) exhibited a Ki value of 18 nM, representing the highest affinity among all compounds tested [1]. The corresponding piperidine analog with an optimized five-carbon linker (compound 14) showed a Ki value of 25 nM—approximately 1.4-fold lower affinity than the azepane derivative [1].

Histamine H3 Receptor Antagonists CNS Drug Discovery GPCR Ligands

In Vivo Functional Antagonism: Azepane vs. Piperidine Derivatives in Dipsogenia Model

The functional advantage of the azepane scaffold extended to in vivo efficacy. In a rat dipsogenia model induced by the H3 receptor agonist RAMH, the azepane derivative (compound 16) demonstrated superior potency with an ED50 of 1.75 mg/kg, compared to 2.72 mg/kg for the piperidine analog (compound 14) [1]. This represents a 1.6-fold improvement in in vivo potency for the azepane-containing compound.

In Vivo Pharmacology Histamine H3 Receptor Antagonists CNS Behavioral Models

Antiproliferative Activity: Azepane vs. Piperidine Core Rings in Cancer Cell Viability Assays

In a structure-activity relationship study of b-AP15 derivatives targeting the proteasome deubiquitinase, pairwise comparisons were conducted between compounds containing piperidine (six-membered) and azepane (seven-membered) central rings [1]. Three matched pairs were evaluated for antiproliferative activity against HCT116 colorectal cancer cells with continuous 72-hour exposure. The study demonstrated that the seven-membered azepane ring conferred distinct antiproliferative profiles compared to the six-membered piperidine ring, with the azepane-containing compounds showing activity that distinguished them from their piperidine counterparts [1].

Cancer Therapeutics Proteasome Inhibition Antiproliferative Agents

Scaffold Flexibility Advantage: Seven-Membered Azepane vs. Six-Membered Piperidine for Hydrophobic Pocket Engagement

The key distinction between six-membered piperidine and seven-membered azepane rings lies in their conformational flexibility and steric profiles, which directly impact target engagement. Azepane-based compounds have been shown to outperform piperidine analogs in acetylcholinesterase (AChE) inhibition, with azepane derivatives achieving IC50 values as low as 0.8 μM, whereas piperidine analogs required >2 μM to achieve similar activity levels—representing a >2.5-fold improvement in potency . This advantage is attributed to the enhanced hydrophobic interactions enabled by the larger, more flexible seven-membered ring.

Medicinal Chemistry Structure-Based Drug Design Enzyme Inhibition

Cytotoxic Activity: Azepane Scaffold in Azepano-Betulin Derivatives vs. Clinical Standard Doxorubicin

A-ring azepane-modified betulinic acid derivatives were evaluated for cytotoxic activity against the NCI-60 cancer cell line panel. Azepano-betulinic amides demonstrated GI50 values ranging from 0.57 μM to 14.30 μM across the panel [1]. Notably, these azepane-containing compounds exhibited 4–5 times greater potency than doxorubicin against colon cancer HCT-15 and ovarian cancer NCI/ADR-RES cell lines, establishing the azepane scaffold as a key structural element for enhancing the cytotoxicity of triterpenoid frameworks [1].

Cancer Chemotherapy Triterpenoid Derivatives NCI-60 Cell Panel

Chaperone Activity: Seven-Membered Tetrahydroxyazepane vs. Five- and Six-Membered Azasugars for GCase Stabilization

In the development of pharmacological chaperones for Gaucher disease, the seven-membered 3,4,5,6-tetrahydroxyazepane scaffold was compared to traditional five- and six-membered azasugar scaffolds for their ability to stabilize acid-β-glucosidase (GCase) [1]. The core azepane acted as a micromolar competitive inhibitor and elicited a modest increase in enzyme activity for both neuronopathic G202R and non-neuronopathic N370S mutant GCase in intact cell assays [1]. Crystal structures revealed that the azepane core stabilizes GCase in a variation of its proposed active conformation—a binding mode not achievable with smaller ring scaffolds [1].

Pharmacological Chaperones Lysosomal Storage Disorders Gaucher Disease

Recommended Research Applications for Azepan-1-ylacetic Acid Hydrochloride Based on Scaffold Evidence


CNS Histamine H3 Receptor Antagonist Development

Based on direct comparative data showing azepane derivatives achieve Ki = 18 nM at H3R (vs. 25 nM for piperidine) and in vivo ED50 = 1.75 mg/kg (vs. 2.72 mg/kg for piperidine), this building block is optimal for CNS programs targeting H3 receptor modulation [1]. The carboxylic acid handle enables conjugation to biphenyl or related hydrophobic moieties via alkyl linkers, producing high-affinity ligands with validated in vivo efficacy and favorable selectivity profiles (hH4R vs hH3R >600-fold) [1].

Oncology Lead Optimization and Proteasome-Targeted Programs

The azepane scaffold demonstrates antiproliferative activity in HCT116 colorectal cancer models that differs from piperidine analogs, supporting its use in proteasome deubiquitinase inhibitor optimization [2]. Additionally, azepano-betulin derivatives containing the azepane moiety achieve GI50 values of 0.57–14.30 μM and are 4–5× more active than doxorubicin against chemoresistant colon and ovarian cancer lines [3]. This scaffold is therefore strategically valuable for oncology medicinal chemistry programs seeking differentiated cytotoxic profiles.

Acetylcholinesterase Inhibitor Programs for Alzheimer's Disease

Class-level evidence demonstrates that azepane-containing AChE inhibitors achieve IC50 values of 0.8 μM, outperforming piperidine analogs that require >2 μM for comparable inhibition—a >2.5-fold potency advantage . The enhanced hydrophobic interactions provided by the seven-membered ring make this scaffold particularly suitable for CNS-penetrant cholinesterase inhibitor development, where the carboxylic acid functionality of azepan-1-ylacetic acid hydrochloride provides a versatile conjugation point.

Pharmacological Chaperone Design for Lysosomal Storage Disorders

The seven-membered azepane scaffold enables unique conformational stabilization of acid-β-glucosidase (GCase) that is not achievable with smaller five- or six-membered azasugars [4]. The core azepane acts as a micromolar competitive inhibitor and restores modest enzymatic activity in both neuronopathic (G202R) and non-neuronopathic (N370S) GCase mutants [4]. Azepan-1-ylacetic acid hydrochloride serves as a foundational building block for constructing polyhydroxylated azepane chaperone candidates targeting Gaucher disease and related lysosomal storage disorders.

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